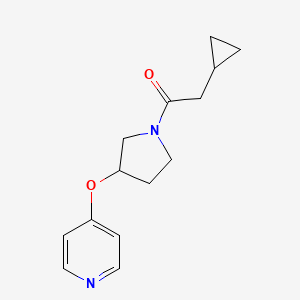

2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopropyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-14(9-11-1-2-11)16-8-5-13(10-16)18-12-3-6-15-7-4-12/h3-4,6-7,11,13H,1-2,5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUNFYWTBOVQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that 2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound may have significant effects at the molecular and cellular levels.

Biological Activity

2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, with the molecular formula and a molecular weight of 246.31 g/mol, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a pyridine ring, and a pyrrolidine moiety, which contribute to its unique chemical behavior and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O2 |

| Molecular Weight | 246.31 g/mol |

| Purity | Typically 95% |

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may interact with various biological pathways, including:

- PI3K Signaling Pathway : The compound may exhibit inhibitory effects on Class I PI3-kinase enzymes, which are implicated in numerous cancers. This inhibition can lead to reduced tumor cell proliferation and invasion .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

A study highlighted the anti-tumor efficacy of compounds structurally related to this compound. These compounds demonstrated selective inhibition of Class I PI3K isoforms, particularly PI3K-alpha, leading to significant reductions in tumor growth in preclinical models .

Inflammatory Diseases

Research has also indicated that similar compounds may be beneficial in treating inflammatory conditions such as rheumatoid arthritis. The inhibition of PI3K signaling has been associated with decreased inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other related compounds.

| Compound | Biological Activity |

|---|---|

| 1-(Pyridin-4-yl)pyrrolidin-2-one | Moderate anti-inflammatory effects |

| (E)-3-(Pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one | Antimicrobial properties |

| 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one | Limited antitumor activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone and related pyridine-pyrrolidine derivatives:

Key Structural and Functional Insights

Substituent Effects on Lipophilicity: The cyclopropyl group in the target compound enhances lipophilicity compared to analogs like 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone, which has a methoxy group. This could improve membrane permeability but may reduce solubility .

Electronic and Hydrogen-Bonding Profiles: The pyridin-4-yloxy group in the target compound provides a hydrogen-bond acceptor, similar to the fluoropyridine in . Fluorine’s electron-withdrawing effect in the latter may enhance binding affinity in enzyme-targeted applications . The imidazo-pyrrolo-pyrazine core in the patent compound () introduces aromatic heterocycles, enabling π-π stacking interactions critical for kinase inhibition, a feature absent in simpler ethanone derivatives .

Biological Relevance: Pyrrolidine-piperazine scaffolds (e.g., –4) are common in kinase inhibitors (e.g., JAK/STAT, EGFR). The target compound’s pyridin-4-yloxy-pyrrolidine moiety may mimic ATP-binding motifs, though activity depends on substituent positioning .

Research Findings and Limitations

- Synthetic Accessibility : Catalog compounds with tert-butyldimethylsilyl protection () are priced at $400–4800 per gram, reflecting complex synthesis. The target compound’s lack of such groups may reduce cost but requires optimization for purity .

- Data Gaps: No direct bioactivity data for the target compound are available in the provided evidence. Comparisons are extrapolated from structural analogs, emphasizing the need for targeted assays (e.g., kinase panels, solubility studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.